4-(4-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid 4-(4-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1103335-68-7
VCID: VC2809806
InChI: InChI=1S/C13H12N4O4/c18-13(19)10-5-9-12(15-6-14-9)11(16-10)7-1-3-8(4-2-7)17(20)21/h1-4,6,10-11,16H,5H2,(H,14,15)(H,18,19)
SMILES: C1C(NC(C2=C1NC=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O
Molecular Formula: C13H12N4O4
Molecular Weight: 288.26 g/mol

4-(4-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid

CAS No.: 1103335-68-7

Cat. No.: VC2809806

Molecular Formula: C13H12N4O4

Molecular Weight: 288.26 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid - 1103335-68-7

Specification

CAS No. 1103335-68-7
Molecular Formula C13H12N4O4
Molecular Weight 288.26 g/mol
IUPAC Name 4-(4-nitrophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Standard InChI InChI=1S/C13H12N4O4/c18-13(19)10-5-9-12(15-6-14-9)11(16-10)7-1-3-8(4-2-7)17(20)21/h1-4,6,10-11,16H,5H2,(H,14,15)(H,18,19)
Standard InChI Key MGZNHWUKOICZHV-UHFFFAOYSA-N
SMILES C1C(NC(C2=C1NC=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O
Canonical SMILES C1C(NC(C2=C1NC=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O

Introduction

Structural Characterization

Chemical Structure and Nomenclature

4-(4-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid features a tetrahydroimidazopyridine core with two key functional groups: a 4-nitrophenyl substituent at position 4 and a carboxylic acid at position 6. The compound belongs to the broader class of imidazopyridine derivatives, which have garnered significant attention in medicinal chemistry research. The molecular structure consists of a partially saturated pyridine ring fused with an imidazole moiety, creating a bicyclic heterocyclic system that serves as the foundation for various bioactive compounds. The nitrophenyl group introduces both steric bulk and electronic effects through its strong electron-withdrawing nitro substituent, while the carboxylic acid provides a site for hydrogen bonding and potential derivatization.

The nomenclature follows IUPAC guidelines, with "4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine" indicating the core structure with a partially reduced pyridine ring. The numerical positions designate the attachment points for the 4-nitrophenyl group (position 4) and the carboxylic acid (position 6). This structural arrangement creates a unique three-dimensional configuration that influences the compound's physicochemical properties and potential biological interactions.

Physicochemical Properties

Based on structural analysis and comparison with related compounds, several physicochemical properties can be estimated for 4-(4-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid. The compound likely exists as a crystalline solid at room temperature, potentially with a yellowish coloration similar to other nitrophenyl-containing heterocycles such as 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine. The presence of the carboxylic acid group confers acidic properties, with an expected pKa value in the range of 3-5, allowing for salt formation under basic conditions.

Table 1: Estimated Physicochemical Properties of 4-(4-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₁₅H₁₄N₄O₄Structural analysis
Molecular WeightApproximately 314-316 g/molCalculated from molecular formula
Physical StateCrystalline solidComparison with related imidazopyridines
SolubilitySoluble in polar organic solvents; likely forms salts in basic aqueous mediaBased on functional groups present
LogP2.5-3.5Estimated from structures with similar functional groups
Melting Point220-260°CComparison with 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine (mp 266-267°C)
Hydrogen Bond Donors2 (carboxylic acid OH, imidazole NH)Structural analysis
Hydrogen Bond Acceptors8 (nitro oxygens, carboxyl oxygens, nitrogen atoms)Structural analysis

Relationship to Similar Compounds

Structural Analogues and Derivatives

4-(4-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid shares structural similarities with several compounds that have been studied for their biological activities. The tetrahydroimidazo[4,5-c]pyridine core is present in (S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride, which has been the subject of pharmacological investigations . Both compounds feature the same heterocyclic backbone and carboxylic acid function at position 6, though the target compound includes the additional 4-nitrophenyl substituent.

Another structural relative is 6-Nitro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine, which contains both a nitrophenyl group and a nitro-substituted imidazopyridine core . While the fusion pattern of the heterocyclic rings differs between these compounds, the presence of similar substituents suggests potential parallels in their chemical reactivity and biological properties. Similarly, 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine represents another related structure with documented anticancer properties.

Table 2: Structural Comparison of 4-(4-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid with Related Compounds

CompoundCore StructureKey SubstituentsMolecular WeightNotable Features
4-(4-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acidTetrahydroimidazo[4,5-c]pyridine4-Nitrophenyl at position 4, Carboxylic acid at position 6~314-316 g/molCombined features of nitrophenyl and carboxylic acid groups
(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acidTetrahydroimidazo[4,5-c]pyridineCarboxylic acid at position 6203.62 g/mol (as HCl salt) Same core structure and carboxylic acid position
6-Nitro-2-(4-nitrophenyl)imidazo[1,2-a]pyridineImidazo[1,2-a]pyridine4-Nitrophenyl at position 2, Nitro at position 6284.227 g/mol Contains both nitrophenyl and nitro substituents
2-(4-Nitrophenyl)imidazo[1,2-a]pyridineImidazo[1,2-a]pyridine4-Nitrophenyl at position 2~239 g/molContains nitrophenyl substituent with documented anticancer activity

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for structural confirmation and purity assessment of 4-(4-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid. Based on its structure and data from related compounds, the expected 1H NMR spectrum would feature several characteristic signal groups.

The aromatic protons of the 4-nitrophenyl group would likely appear as two doublets in the range of δ 7.5-8.5 ppm, displaying the characteristic pattern of a para-substituted phenyl ring. The protons of the tetrahydropyridine ring would give rise to multiple signals in the aliphatic region (δ 1.5-4.5 ppm), with complex splitting patterns due to the asymmetric nature of the molecule. The proton at position 6 (adjacent to the carboxylic acid) would likely appear as a multiplet at approximately δ 3.5-4.5 ppm. The NH proton of the imidazole ring would typically appear as a broad singlet at δ 10-12 ppm, while the carboxylic acid proton would give a broad signal at δ 12-13 ppm that might be exchangeable with deuterium.

In the 13C NMR spectrum, the carboxylic acid carbon would give a characteristic signal at approximately δ 170-175 ppm. The aromatic and heterocyclic carbons would appear in the range of δ 120-160 ppm, with the carbons bearing electron-withdrawing groups (such as the nitro-substituted carbon) appearing at higher chemical shifts. The tetrahydropyridine carbons would give signals in the aliphatic region (δ 20-50 ppm), with the carbon at position 6 (bearing the carboxylic acid) showing a characteristic downfield shift.

Mass Spectrometry and Infrared Spectroscopy

Mass spectrometry would provide crucial information for confirming the molecular formula of 4-(4-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid. The expected molecular ion peak [M+H]+ would appear at approximately m/z 315, corresponding to the protonated molecule. Electrospray ionization mass spectrometry (ESI-MS) would be particularly suitable for this compound due to its polar functional groups. Characteristic fragmentation patterns might include loss of the carboxylic acid group (-COOH), cleavage at the N-phenyl bond, and fragmentations of the heterocyclic core.

Infrared (IR) spectroscopy would reveal several distinctive absorption bands characteristic of the functional groups present in the compound. The carboxylic acid group would give rise to a strong C=O stretching band at approximately 1700-1725 cm-1 and a broad O-H stretching band in the 2500-3300 cm-1 region. The nitro group would show characteristic asymmetric and symmetric stretching bands at 1520-1550 cm-1 and 1345-1385 cm-1, respectively. The N-H stretching of the imidazole ring would typically appear as a band in the 3300-3500 cm-1 region, while C=N and C=C stretching vibrations would give bands in the 1400-1650 cm-1 region.

Biological Activity and Applications

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 4-(4-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid and related compounds provides insights into the contribution of specific structural elements to biological activity. These insights can guide the design of analogs with enhanced potency or selectivity.

Structural ElementPotential Contribution to ActivityModification Strategies for Enhanced Activity
Imidazopyridine CoreProvides scaffold for specific binding to protein targetsVarying degree of saturation; introduction of additional heteroatoms
4-Nitrophenyl GroupElectronic effects; hydrogen bonding; hydrophobic interactionsAlternative substituents on phenyl ring; position of nitro group
Carboxylic AcidIonic interactions; hydrogen bondingEsterification; amide formation; bioisosteric replacements
Stereochemistry at C-6Influences three-dimensional arrangement of functional groupsPreparation of specific stereoisomers to optimize binding

Analytical Methods and Characterization

Chromatographic Analysis

Chromatographic techniques would be essential for the purification and analysis of 4-(4-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid. High-Performance Liquid Chromatography (HPLC) would be particularly suitable for this compound due to its polar functional groups and moderate lipophilicity.

Reverse-phase HPLC using C18 or C8 columns would likely be effective, with mobile phases consisting of acetonitrile or methanol with water, possibly containing buffers to control the ionization state of the carboxylic acid. UV detection would be highly suitable due to the strong chromophores present in the structure (nitrophenyl group and heterocyclic system), with detection wavelengths in the range of 254-320 nm expected to provide good sensitivity.

For analytical purposes, HPLC coupled with mass spectrometry (LC-MS) would provide both retention time data and mass spectral information, enabling confident identification and quantification of the compound. For preparative purposes, preparative HPLC could be employed for isolation of the pure compound from reaction mixtures or for separation of stereoisomers if applicable.

Thin-Layer Chromatography (TLC) would provide a rapid method for monitoring reactions during synthesis and for initial purity assessment. Suitable TLC systems might include silica plates with mobile phases such as dichloromethane/methanol mixtures or ethyl acetate/hexane with small additions of acetic acid to control the migration of the carboxylic acid-containing compound.

Crystallographic Studies

X-ray crystallography would provide definitive structural information for 4-(4-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid, including bond lengths, bond angles, and the three-dimensional arrangement of functional groups. This technique would be particularly valuable for confirming the stereochemistry at position 6 (the carboxylic acid position) if stereoisomeric forms are prepared.

Obtaining suitable crystals for X-ray analysis might involve recrystallization from appropriate solvent systems, such as alcohol/water mixtures or acetonitrile. Alternative approaches might include preparation of crystalline salts or co-crystals with suitable counterions or co-formers.

Crystallographic data would provide insights into intermolecular interactions in the solid state, including potential hydrogen bonding networks involving the carboxylic acid group, the imidazole NH, and the nitro group. These insights could inform understanding of the compound's potential binding modes with biological targets and guide the design of analogs with optimized properties.

Future Research Directions

Synthetic Optimization and Derivatization

Future research on 4-(4-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid could focus on several key areas for synthetic development. Optimization of synthetic routes would be a priority, building on the efficient multi-component cascade reactions reported for related heterocyclic compounds . The development of scalable, environmentally friendly synthetic methods would enhance accessibility of the compound for further studies.

Derivatization strategies could explore modifications to each of the key structural elements. The carboxylic acid group offers opportunities for derivatization through esterification, amide formation, or reduction to alcohols or aldehydes. Such modifications could modulate the compound's pharmacokinetic properties and binding characteristics. The nitrophenyl group could be modified by varying the position of the nitro substituent or replacing it with other electron-withdrawing or electron-donating groups to explore structure-activity relationships. Additionally, the tetrahydropyridine ring could be modified in terms of its degree of saturation or substitution pattern.

Stereochemical investigations would be valuable, particularly regarding the stereocenter at position 6. Preparation of pure stereoisomers could reveal differences in biological activity and binding specificity, potentially leading to more potent and selective compounds for specific applications.

Biological Evaluation and Target Identification

Comprehensive biological evaluation of 4-(4-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid would be essential to understand its potential applications. Screening against a panel of cancer cell lines would assess potential anticancer activity, with particular attention to cancers known to involve KRAS mutations, given the reported KRAS G12C inhibitory activity of related compounds.

Target identification studies would aim to determine the specific biological targets with which the compound interacts. Techniques such as affinity chromatography, activity-based protein profiling, or computational docking studies could help identify target proteins. If KRAS G12C binding is confirmed, detailed binding studies using methods such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) could provide binding constants and thermodynamic parameters.

Structure-based drug design approaches could utilize crystallographic or computational models of the compound bound to its target proteins to guide the design of optimized analogs. This iterative process of design, synthesis, and biological evaluation could lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator